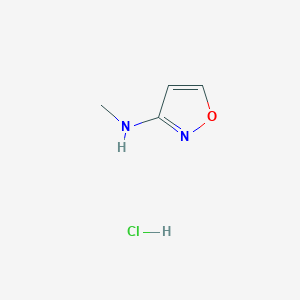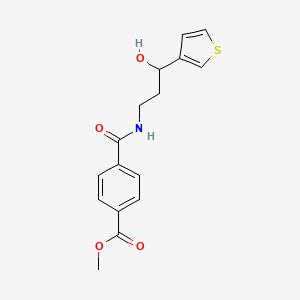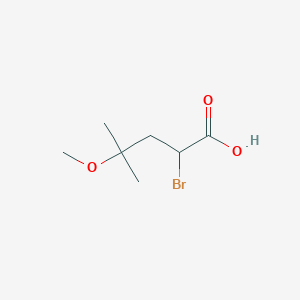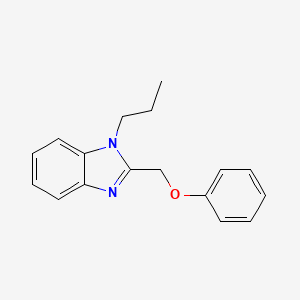
4-(2H-1,3-benzodioxol-5-yl)-3-phenyl-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2H-1,3-benzodioxol-5-yl)-3-phenyl-1H-pyrazol-5-amine, also known as BDP, is a chemical compound with potential applications in scientific research. BDP belongs to the family of pyrazole derivatives, which have been studied for their various biological activities.
Mécanisme D'action
The mechanism of action of 4-(2H-1,3-benzodioxol-5-yl)-3-phenyl-1H-pyrazol-5-amine is not fully understood. However, it is believed to act through the inhibition of various enzymes and signaling pathways involved in inflammation, oxidative stress, and tumor growth.
Biochemical and Physiological Effects:
4-(2H-1,3-benzodioxol-5-yl)-3-phenyl-1H-pyrazol-5-amine has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. 4-(2H-1,3-benzodioxol-5-yl)-3-phenyl-1H-pyrazol-5-amine has also been found to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. In addition, 4-(2H-1,3-benzodioxol-5-yl)-3-phenyl-1H-pyrazol-5-amine has been shown to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(2H-1,3-benzodioxol-5-yl)-3-phenyl-1H-pyrazol-5-amine in lab experiments is its potential to exhibit multiple biological activities, making it a versatile compound for various research applications. However, one limitation is the need for further studies to fully understand its mechanism of action and potential side effects.
Orientations Futures
Future research directions for 4-(2H-1,3-benzodioxol-5-yl)-3-phenyl-1H-pyrazol-5-amine could include studies on its potential use in the treatment of neurodegenerative diseases, as well as its mechanism of action in inhibiting tumor growth. Further studies could also investigate the potential side effects and toxicity of 4-(2H-1,3-benzodioxol-5-yl)-3-phenyl-1H-pyrazol-5-amine, as well as its pharmacokinetics and pharmacodynamics in vivo.
Méthodes De Synthèse
The synthesis of 4-(2H-1,3-benzodioxol-5-yl)-3-phenyl-1H-pyrazol-5-amine involves the reaction between 4-aminoantipyrine and 2,3-dihydroxybenzaldehyde in the presence of acetic acid and ethanol. The reaction yields a yellow crystalline solid with a melting point of 199-201°C.
Applications De Recherche Scientifique
4-(2H-1,3-benzodioxol-5-yl)-3-phenyl-1H-pyrazol-5-amine has been studied for its potential applications in scientific research. It has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and antitumor properties. 4-(2H-1,3-benzodioxol-5-yl)-3-phenyl-1H-pyrazol-5-amine has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-5-phenyl-1H-pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c17-16-14(11-6-7-12-13(8-11)21-9-20-12)15(18-19-16)10-4-2-1-3-5-10/h1-8H,9H2,(H3,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSPKWGZSJSPNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(NN=C3N)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2H-1,3-benzodioxol-5-yl)-3-phenyl-1H-pyrazol-5-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[5-(Difluoromethyl)-1,3,4-thiadiazol-2-yl]methanamine](/img/structure/B2914751.png)



![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)ethan-1-one](/img/structure/B2914757.png)
![Methyl 2-azaspiro[4.4]nonane-4-carboxylate;hydrochloride](/img/structure/B2914758.png)




![3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid monohydrochloride, monohydrate](/img/no-structure.png)
![N-(3-acetamidophenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2914765.png)